molecular formula C14H23N3O3 B7148780 N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]oxane-2-carboxamide

N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]oxane-2-carboxamide

Cat. No.: B7148780
M. Wt: 281.35 g/mol
InChI Key: NBEHVVQPEXPPRD-UHFFFAOYSA-N
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Description

N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]oxane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring and a carboxamide group

Properties

IUPAC Name

N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-10(2)13-16-12(20-17-13)7-5-8-15-14(18)11-6-3-4-9-19-11/h10-11H,3-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEHVVQPEXPPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CCCNC(=O)C2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]oxane-2-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring One common method involves the cyclization of a hydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]oxane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]oxane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]oxane-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carboxamide group may also play a role in binding to target proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]oxane-2-carboxamide
  • N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)propyl]oxane-2-carboxamide
  • N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]oxane-2-carboxamide

Uniqueness

N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]oxane-2-carboxamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets, making it a valuable compound for research and development.

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